molecular formula C9H11F3N2O B1447963 4-Methyl-1-(trifluoroacetyl)piperidine-4-carbonitrile CAS No. 1443980-84-4

4-Methyl-1-(trifluoroacetyl)piperidine-4-carbonitrile

Cat. No.: B1447963
CAS No.: 1443980-84-4
M. Wt: 220.19 g/mol
InChI Key: CKQSHCVYYSOXDP-UHFFFAOYSA-N
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Description

4-Methyl-1-(trifluoroacetyl)piperidine-4-carbonitrile is a synthetic organic compound characterized by its trifluoroacetyl group and piperidine ring structure

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with piperidine as the core structure.

  • Trifluoroacetylation: The piperidine ring undergoes trifluoroacetylation using trifluoroacetyl chloride or trifluoroacetic anhydride in the presence of a base such as triethylamine.

  • Cyanation: The trifluoroacetylated piperidine is then subjected to cyanation using reagents like hydrogen cyanide or sodium cyanide.

Industrial Production Methods:

  • Batch Process: Industrial production often employs a batch process where the reaction conditions are carefully controlled to ensure high yield and purity.

  • Purification: The final product is purified through recrystallization or chromatographic techniques to achieve the desired purity level.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions are common, where the trifluoroacetyl group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and various organic solvents.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and aprotic solvents.

  • Substitution: Nucleophiles like amines, alcohols, and thiols, often in polar aprotic solvents.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or aldehydes.

  • Reduction Products: Amines or alcohols.

  • Substitution Products: Amides, esters, or thioesters.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules, potentially influencing biological pathways. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs. Industry: Its unique properties make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Methyl-1-(trifluoroacetyl)piperidine-4-carbonitrile exerts its effects depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The trifluoroacetyl group, in particular, can enhance the compound's binding affinity and metabolic stability.

Comparison with Similar Compounds

  • 4-Methylpiperidine: Lacks the trifluoroacetyl group, resulting in different reactivity and biological activity.

  • Trifluoroacetyl chloride: A reagent used in the synthesis of the compound, but not structurally similar.

  • Piperidine derivatives: Other piperidine derivatives with different substituents, leading to varied chemical properties.

Uniqueness:

  • The presence of both the trifluoroacetyl group and the piperidine ring gives this compound unique chemical and physical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

4-methyl-1-(2,2,2-trifluoroacetyl)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O/c1-8(6-13)2-4-14(5-3-8)7(15)9(10,11)12/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQSHCVYYSOXDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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